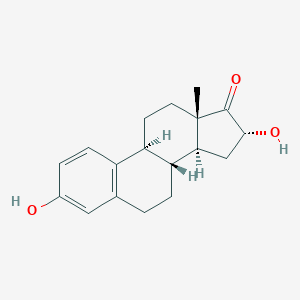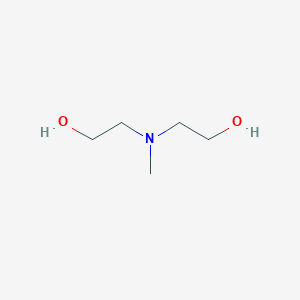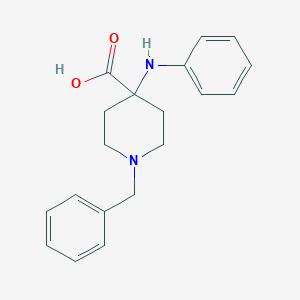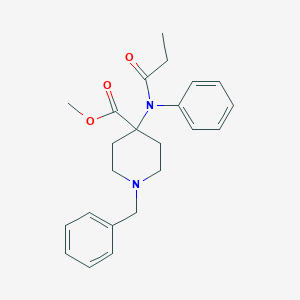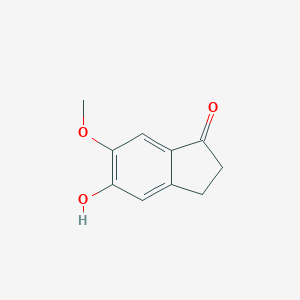
5-Hydroxy-6-methoxy-1-indanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Hydroxy-6-methoxy-1-indanone and related compounds involves various chemical reactions, starting from different precursors. For instance, a novel compound similar in structure was synthesized through ring opening followed by ring closure reactions, indicating the complexity and the meticulous approach needed in synthesizing such compounds (Halim & Ibrahim, 2022). Another example is the preparation of 5-Chloro-2-methoxycarbonyl-1-indanone from 5-chloro-1-indanone, showcasing a different synthetic route involving sodium hydride and dimethyl carbonate as the methoxycarbonylation agent (Fan, 2009).
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-6-methoxy-1-indanone and related molecules is crucial for understanding their chemical behavior and potential applications. Advanced computational methods, such as DFT (Density Functional Theory), are often employed to optimize geometries and predict properties. For example, in the synthesis of a related compound, DFT calculations were used to confirm the high stability of the synthesized structure, providing insights into its molecular structure and stability (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving 5-Hydroxy-6-methoxy-1-indanone can lead to the formation of various complex structures. For instance, treatment of 1-indanones with aromatic aldehydes under specific conditions can lead to complex spiropolycyclic compounds, illustrating the compound's reactivity and potential for forming diverse structures (Camps et al., 2006).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Various Carbocyclic and Heterocyclic Skeletons
- Field : Organic Chemistry
- Application : 1-indanones, including 5-Hydroxy-1-indanone, are used in annulations for the construction of fused- and spirocyclic frameworks . These compounds are prominent motifs found in a number of natural products and pharmaceuticals .
- Method : The cyclization of the 1-indanone core is a significant advancement in this field . The process involves the use of various catalysts and reagents .
- Results : This method has led to the stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .
-
Preparation of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : 1-indanones, including 5-Hydroxy-1-indanone, are used in the synthesis of a broad range of biologically active compounds . These compounds have potential applications as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer drugs .
- Method : Various synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .
- Results : The synthesized 1-indanone derivatives have shown promising results in preclinical and clinical studies .
-
Preparation of (5-hydroxy-indan-(1 E)-ylidene)-acetic acid and 5-[2-(phenyl)ethoxy]-1-indanone
- Field : Organic Synthesis
- Application : 5-Hydroxy-1-indanone is used in the preparation of (5-hydroxy-indan-(1 E)-ylidene)-acetic acid and 5-[2-(phenyl)ethoxy]-1-indanone .
- Method : The specific methods of preparation are not mentioned in the source .
- Results : The resulting compounds could potentially be used in further organic synthesis .
-
Synthesis of Biologically Active 1-Indanones
- Field : Medicinal Chemistry
- Application : 1-indanones, including 5-Hydroxy-1-indanone, are used in the synthesis of a broad range of biologically active compounds . These compounds have potential applications as antiviral, antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .
- Method : Various synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .
- Results : The synthesized 1-indanone derivatives have shown promising results in preclinical and clinical studies .
-
Functionalization of 1-Indanones
- Field : Organic Synthesis
- Application : 1-indanones, including 5-Hydroxy-1-indanone, can be functionalized to synthesize C5- and C6-alkoxy and benzyloxy-substituted 1-indanones .
- Method : The functionalization is achieved by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .
- Results : The resulting compounds could potentially be used in further organic synthesis .
-
Synthesis of 1,4-Dihydroindeno [1,2- c ]pyrazoles
- Field : Medicinal Chemistry
- Application : 1-indanones, including 5-Hydroxy-1-indanone, can be used in the synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles . These compounds can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .
- Method : The specific methods of synthesis are not mentioned in the source .
- Results : The resulting compounds have shown potential in inhibiting the growth of cancer cells .
-
Synthesis of Biologically Active 1-Indanones
- Field : Medicinal Chemistry
- Application : 1-indanones, including 5-Hydroxy-1-indanone, are used in the synthesis of a broad range of biologically active compounds . These compounds have potential applications as antiviral, antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .
- Method : Various synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .
- Results : The synthesized 1-indanone derivatives have shown promising results in preclinical and clinical studies .
-
Functionalization of 1-Indanones
- Field : Organic Synthesis
- Application : 1-indanones, including 5-Hydroxy-1-indanone, can be functionalized to synthesize C5- and C6-alkoxy and benzyloxy-substituted 1-indanones .
- Method : The functionalization is achieved by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .
- Results : The resulting compounds could potentially be used in further organic synthesis .
-
Synthesis of 1,4-Dihydroindeno [1,2- c ]pyrazoles
- Field : Medicinal Chemistry
- Application : 1-indanones, including 5-Hydroxy-1-indanone, can be used in the synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles . These compounds can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .
- Method : The specific methods of synthesis are not mentioned in the source .
- Results : The resulting compounds have shown potential in inhibiting the growth of cancer cells .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECGHQDQWBTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563757 | |
| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methoxy-1-indanone | |
CAS RN |
127399-78-4 | |
| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


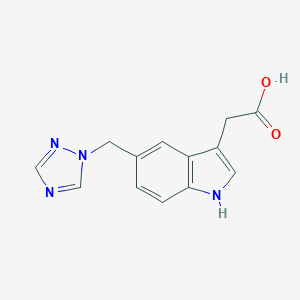
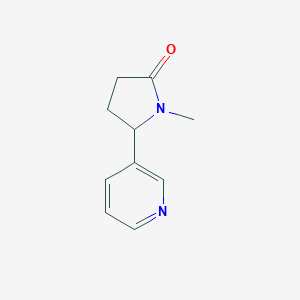
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
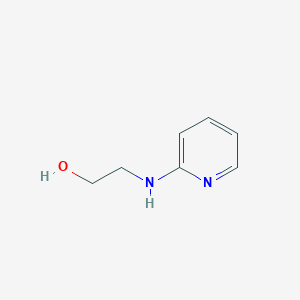
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)
